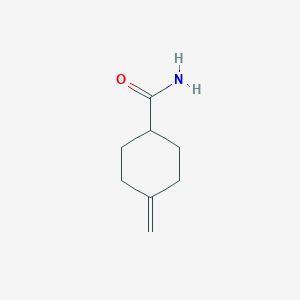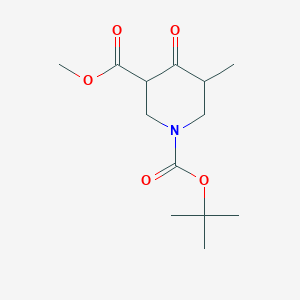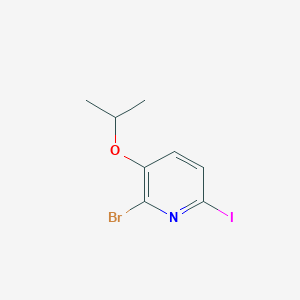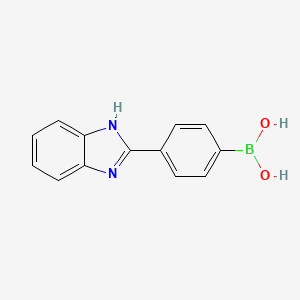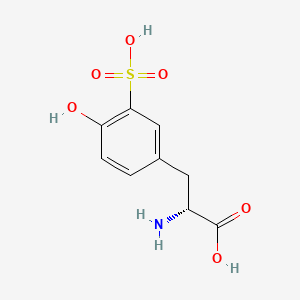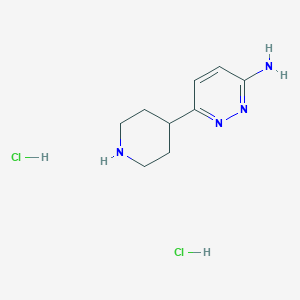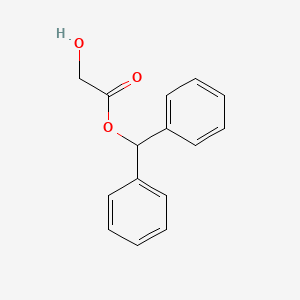
Diphenylmethyl hydroxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylmethyl hydroxyacetate is an organic compound that features a diphenylmethyl group attached to a hydroxyacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
Diphenylmethyl hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of diphenylmethanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of diphenylmethanol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow methods to enhance efficiency and yield. For instance, the use of microreactors allows for better control over reaction conditions, such as temperature and pressure, resulting in higher purity and yield of the final product .
化学反应分析
Types of Reactions
Diphenylmethyl hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylmethyl glycolate using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield diphenylmethyl ethanol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Diphenylmethyl glycolate.
Reduction: Diphenylmethyl ethanol.
Substitution: Diphenylmethyl chloroacetate.
科学研究应用
Diphenylmethyl hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
作用机制
The mechanism of action of diphenylmethyl hydroxyacetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its hydroxy group can form hydrogen bonds with biological molecules, potentially influencing their activity and function.
相似化合物的比较
Similar Compounds
Diphenylmethanol: Shares the diphenylmethyl group but lacks the hydroxyacetate moiety.
Diphenylmethyl glycolate: An oxidized form of diphenylmethyl hydroxyacetate.
Diphenylmethyl chloroacetate: A substituted derivative where the hydroxy group is replaced by a chl
属性
CAS 编号 |
103969-50-2 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
benzhydryl 2-hydroxyacetate |
InChI |
InChI=1S/C15H14O3/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2 |
InChI 键 |
LKNCQVLDWYQHLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


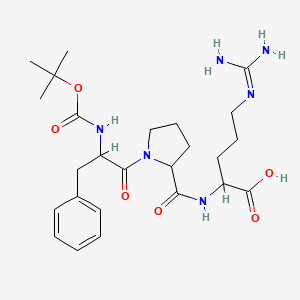
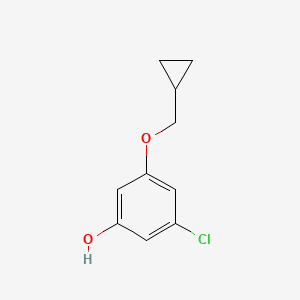
![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)
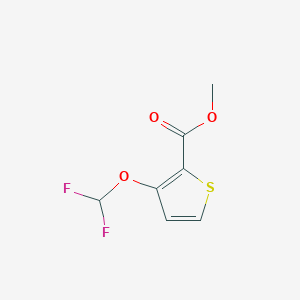
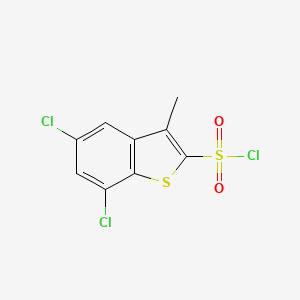
![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
